molecular formula C9H10N2S B1276208 2-(1,3-Benzothiazol-2-yl)ethanamine CAS No. 82928-10-7

2-(1,3-Benzothiazol-2-yl)ethanamine

Cat. No. B1276208
CAS RN: 82928-10-7
M. Wt: 178.26 g/mol
InChI Key: HLTRQIYNHRBUNW-UHFFFAOYSA-N
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Patent
US07202245B2

Procedure details

A solution of 50 mg of 3-aminopropionitrile and 596 mg of 2-aminothiophenol in EtOH (15 mL) was heated at reflux for six hrs. After cooling the solution to room temperature, the reaction was concentrated and the residue was purified by silica gel chromatography to afford the title compound as a red oil. MS (M+H)+=179.1.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]#[N:5].N[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[SH:13]>CCO>[S:13]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:5]=[C:4]1[CH2:3][CH2:2][NH2:1]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NCCC#N
Name
Quantity
596 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for six hrs
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.